1-benzoyl-4-(difluoromethyl)piperidine
Description
Properties
CAS No. |
2703780-97-4 |
|---|---|
Molecular Formula |
C13H15F2NO |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Contextualization of Fluorine Chemistry Within Heterocyclic Scaffolds
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. rsc.orgnih.gov The unique physicochemical properties of the carbon-fluorine bond, such as its high strength, polarity, and the small steric footprint of the fluorine atom, can profoundly influence a molecule's characteristics. rsc.org When incorporated into heterocyclic structures—cyclic compounds containing atoms of at least two different elements in their rings—these effects are often amplified, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. rsc.orgmdpi.com
The difluoromethyl group (-CHF2), in particular, is a valuable substituent. It can act as a hydrogen bond donor, which can enhance interactions with biological targets, and serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups. nih.gov The strategic placement of a difluoromethyl group within a heterocyclic framework like piperidine (B6355638) is therefore a key tactic in the design of new bioactive compounds. nih.govsmolecule.com
Importance of the Piperidine Core in Synthetic Methodology Development
The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural products. nih.govencyclopedia.pub Over 70 FDA-approved drugs contain a piperidine moiety, highlighting its importance in medicinal chemistry. pharmaceutical-business-review.com The piperidine scaffold is a versatile building block in drug design, and its derivatives are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub
The development of new synthetic methods to create substituted piperidines is a major focus of organic chemistry research. nih.govrsc.org Scientists are continually exploring novel strategies for the stereocontrolled synthesis of these compounds, including methods for the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. nih.govnih.govbeilstein-journals.org The ability to precisely control the placement of substituents on the piperidine ring is crucial for fine-tuning the pharmacological properties of the resulting molecules. researchgate.net
Overview of Research Trajectories for Fluorine Containing Piperidine Derivatives
Strategic Approaches to Piperidine Ring Formation Incorporating Fluorinated Moieties
Cyclization Reactions Leading to Difluoromethylated Piperidines
The de novo synthesis of piperidines offers the advantage of installing the desired substituents at specific positions from acyclic precursors. A notable method for the synthesis of 4-substituted 3,3-difluoropiperidines, which can be adapted for 4-(difluoromethyl)piperidines, involves a multi-step sequence. nih.gov This approach begins with the 1,4-addition of ethyl bromodifluoroacetate to a suitable Michael acceptor, such as a 3-substituted acrylonitrile, in the presence of copper powder. The resulting adduct contains the crucial difluoromethyl precursor. Subsequent chemical transformations, including the reduction of the cyano group to an amine, facilitate an intramolecular cyclization to form a lactam. The final step involves the reduction of this lactam to yield the desired difluoromethylated piperidine ring. nih.gov
Radical cyclizations also present a powerful tool for constructing highly substituted piperidine rings. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with varying degrees of diastereoselectivity. nih.govacs.org While not directly demonstrated for a 4-difluoromethyl substituent, this strategy could potentially be adapted by using a substrate bearing a difluoromethyl group.
Another versatile approach involves the gold-catalyzed cyclization of N-homopropargyl amides. This reaction proceeds through a cyclic imidate intermediate, which can be chemoselectively reduced and undergo a Ferrier rearrangement to furnish a piperidin-4-one. nih.gov This ketone can then serve as a handle for the introduction of the difluoromethyl group.
Modification of Pre-formed Piperidine Rings
An alternative and often more practical approach is the introduction of the difluoromethyl group onto a pre-formed piperidine ring. This typically involves the use of a piperidine-4-one precursor. The difluoromethyl group can be installed via various nucleophilic or electrophilic difluoromethylation reagents. For example, the reaction of piperidine-4-one with a difluoromethylating agent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a suitable activator, can lead to the formation of 4-difluoromethyl-4-hydroxypiperidine. Subsequent deoxygenation would then yield the desired 4-(difluoromethyl)piperidine (B1463297).
The synthesis of 4-substituted 3,3-difluoropiperidines has been achieved starting from 4-benzyloxy-3,3-difluoropiperidine, which was then converted to N-protected 3,3-difluoro-4,4-dihydroxypiperidine. nih.gov This highlights the potential of using functionalized piperidines as precursors for further modification.
A rhodium-catalyzed dearomatization-hydrogenation of fluorinated pyridines provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.gov This method, while primarily demonstrated for fluorine substituents directly on the ring, suggests that a similar strategy could potentially be employed with a 4-(difluoromethyl)pyridine (B1298655) precursor to generate the corresponding piperidine.
Introduction of the Benzoyl Group: Acylation Strategies and Selectivity
Once the 4-(difluoromethyl)piperidine core is obtained, the final step is the introduction of the benzoyl group onto the piperidine nitrogen. This is typically achieved through N-acylation.
N-Acylation Techniques and Optimization
The N-benzoylation of piperidines is a well-established transformation. A common method involves the reaction of the secondary amine of 4-(difluoromethyl)piperidine with benzoyl chloride in the presence of a base to neutralize the HCl byproduct. orgsyn.org The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as sodium hydroxide (B78521). orgsyn.orgnih.gov
Alternatively, the acylation can be carried out using benzoic anhydride (B1165640) or by employing coupling reagents commonly used in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). These methods are particularly useful for more sensitive substrates or when milder reaction conditions are required.
The table below summarizes common N-benzoylation conditions.
| Acylating Agent | Base/Coupling Reagent | Solvent | Typical Conditions | Reference |
| Benzoyl Chloride | Triethylamine or Pyridine | Dichloromethane or THF | Room temperature | nih.gov |
| Benzoyl Chloride | Aqueous NaOH | Water/Organic Biphasic | Room temperature | orgsyn.org |
| Benzoic Acid | EDC/HOBt | DMF or Dichloromethane | Room temperature | nih.gov |
Regioselectivity and Stereocontrol in Benzoyl Introduction
In the case of 4-(difluoromethyl)piperidine, the piperidine nitrogen is the sole nucleophilic site for acylation, making regioselectivity straightforward; the benzoyl group will exclusively attach to the nitrogen atom.
Stereocontrol during N-acylation is generally not a concern as the reaction occurs at the nitrogen atom and does not create a new stereocenter. However, if the starting 4-(difluoromethyl)piperidine is a racemic mixture, the final product, 1-benzoyl-4-(difluoromethyl)piperidine, will also be racemic. If an enantiomerically pure or enriched form of the piperidine is used, the stereochemical integrity at the C4 position is expected to be maintained throughout the acylation process.
Stereoselective Synthesis of this compound
Achieving an enantiomerically pure form of this compound requires a stereoselective approach, either by starting with a chiral precursor, employing a chiral catalyst, or resolving a racemic mixture.
One potential strategy for a stereoselective synthesis involves the use of a chiral auxiliary. For instance, a chiral sulfinyl imine can be used to prepare enantiomerically enriched homopropargylic amines, which can then undergo a gold-catalyzed cyclization to form chiral piperidin-4-ones. nih.gov Subsequent introduction of the difluoromethyl group and benzoylation would lead to the enantiomerically enriched final product.
Asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, using a chiral catalyst is another powerful method for establishing stereocenters in the piperidine ring. While not specifically described for the target molecule, this approach has been successfully applied to the synthesis of various chiral piperidines.
A stereoselective synthesis of 1,4-disubstituted piperidines has been reported starting from isonipecotic acid. acs.org This involved a Wittig reaction to introduce a styryl group, separation of the cis and trans isomers, and subsequent N-alkylation. A similar strategy could be envisioned where a difluoromethyl group is introduced, and the resulting stereoisomers are separated before or after benzoylation.
The table below outlines potential strategies for stereoselective synthesis.
| Strategy | Key Step | Potential Precursor | Comments |
| Chiral Auxiliary | Asymmetric addition to a chiral sulfinyl imine | Chiral homopropargylic amine | Leads to enantiomerically enriched piperidin-4-one intermediate. nih.gov |
| Asymmetric Catalysis | Chiral catalyst-mediated hydrogenation | 4-(difluoromethyl)-1,2,3,6-tetrahydropyridine | Requires development of a suitable catalyst and substrate. |
| Resolution | Chromatographic separation of diastereomers or enantiomers | Racemic 4-(difluoromethyl)piperidine or a derivative | Can be performed on an intermediate or the final product. |
Diastereoselective and Enantioselective Approaches
The creation of specific stereoisomers of this compound is crucial for understanding its structure-activity relationship. Diastereoselective and enantioselective methods allow for the precise control of the three-dimensional arrangement of atoms, leading to the synthesis of single, pure isomers.
Visible-light-driven radical silylative cyclization of aza-1,6-dienes represents a modern approach to constructing densely functionalized piperidines with high diastereoselectivity. nih.govresearchgate.net This method, which involves the 6-exo-trig cyclization initiated by the addition of a silyl (B83357) radical to an electron-deficient olefin, can yield products with a specific cis-stereoselectivity. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the origins of this stereoselectivity, suggesting that the transition state geometry plays a critical role. nih.govresearchgate.net
For enantioselective synthesis, chiral phosphoric acid catalysis has proven effective in the intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines. umich.edu This method can tolerate various protecting groups on the nitrogen atom and substitutions on the piperidine ring, leading to products with high enantiomeric excess (ee). umich.edu A notable feature of this process is the in situ enantioenrichment of the product through the acetalization of the minor enantiomer. umich.edu
Another powerful strategy for achieving enantioselectivity is the use of rhodium-catalyzed asymmetric reductive Heck reactions. This approach has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. nih.govsnnu.edu.cn The key step involves the asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which can be performed on a gram scale with broad functional group tolerance. nih.govsnnu.edu.cn
Chiral Pool Synthesis and Asymmetric Catalysis in Difluoromethylated Piperidine Synthesis
Chiral pool synthesis leverages readily available, enantiomerically pure starting materials to construct complex chiral molecules. While specific examples for this compound are not extensively documented, the principles of chiral pool synthesis are broadly applicable. For instance, starting from a chiral precursor containing the piperidine ring or a difluoromethylated fragment would be a viable strategy. The asymmetric synthesis of (trifluoromethyl)piperidines has been achieved using an intramolecular Mannich reaction of a homochiral alpha-Tfm-beta-amino ketal, which itself is prepared from a fluoral hemiacetal. researchgate.net This highlights how a chiral starting material can direct the stereochemical outcome of the final product.
Asymmetric catalysis is a more flexible approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This has been demonstrated in the synthesis of various piperidine derivatives. For example, a chemo-enzymatic approach combining an amine oxidase and an ene imine reductase cascade can convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines. nih.gov This biocatalytic method offers high enantio- and regioselectivity under mild reaction conditions. nih.gov
Furthermore, the divergent asymmetric synthesis of 3,5-disubstituted piperidines has been accomplished using a combination of enzymatic and ruthenium-catalyzed dynamic kinetic resolution. nih.gov This method efficiently transforms a mixture of achiral cis- and racemic trans-3,5-piperidine diol into the desired stereoisomer with excellent diastereoselectivity. nih.gov
The following table summarizes key aspects of these stereoselective methods:
| Method | Key Features | Stereochemical Control |
| Visible-Light-Driven Silylative Cyclization | Radical cyclization of aza-1,6-dienes. nih.govresearchgate.net | High diastereoselectivity (cis). nih.gov |
| Chiral Phosphoric Acid Catalysis | Intramolecular cyclization of unsaturated acetals. umich.edu | High enantioselectivity, in situ enantioenrichment. umich.edu |
| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of dihydropyridines with boronic acids. nih.govsnnu.edu.cn | Excellent enantioselectivity. nih.govsnnu.edu.cn |
| Chemo-enzymatic Cascade | Amine oxidase/ene imine reductase catalysis. nih.gov | High enantio- and regioselectivity. nih.gov |
| Dynamic Kinetic Resolution | Combination of enzymatic and metal catalysis. nih.gov | Excellent diastereoselectivity. nih.gov |
Alternative and Green Synthetic Routes for Fluorinated Piperidines
The development of environmentally benign and efficient synthetic methods is a major focus in modern chemistry. This section explores catalytic methods and the application of flow chemistry to the synthesis of fluorinated piperidines.
Catalytic Methods for Enhanced Efficiency
Catalytic methods offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. In the context of fluorinated piperidine synthesis, several catalytic approaches have shown promise.
A catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes provides access to compounds bearing difluoromethylated tertiary stereocenters. nih.gov This reaction utilizes a simple chiral aryl iodide catalyst in conjunction with commercially available reagents like m-chloroperoxybenzoic acid (mCPBA) and hydrogen fluoride-pyridine (HF•pyridine). nih.gov The reaction mechanism is thought to involve cation-π interactions that play a crucial role in stereodifferentiation. nih.gov
Rhodium-catalyzed asymmetric carbometalation, as mentioned earlier, is another highly efficient catalytic method for producing enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn This process demonstrates broad functional group tolerance and can be scaled up, making it a valuable tool for pharmaceutical development. nih.gov
The following table details examples of catalytic methods applicable to the synthesis of functionalized piperidines:
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Chiral Aryl Iodide / mCPBA / HF•pyridine | Asymmetric migratory geminal difluorination nih.gov | β-Substituted styrenes nih.gov | Access to difluoromethylated stereocenters. nih.gov |
| Rhodium / Chiral Ligand | Asymmetric reductive Heck reaction nih.govsnnu.edu.cn | Dihydropyridines, boronic acids nih.govsnnu.edu.cn | High enantioselectivity, broad scope. nih.govsnnu.edu.cn |
| Ruthenium Heterogeneous Catalyst | Hydrogenation | Substituted pyridines nih.gov | High diastereoselectivity (cis). nih.gov |
| Nickel Silicide Catalyst | Hydrogenation | Substituted pyridines nih.gov | First example of a nickel catalyst for this transformation. nih.gov |
Flow Chemistry and Sustainable Synthesis Considerations
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for sustainable synthesis. These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up.
While specific applications of flow chemistry to the synthesis of this compound are not yet widely reported, the principles are highly relevant. For instance, the benzoylation of piperidine, a key step in the synthesis, can be readily adapted to a flow process. orgsyn.org This would involve pumping a solution of 4-(difluoromethyl)piperidine and a base through a reactor while simultaneously introducing benzoyl chloride. This approach allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purity.
Sustainable synthesis also encompasses the use of safer reagents and solvents. The traditional synthesis of benzoylpiperidine often involves the use of pyridine as a starting material and sodium metal for its reduction, which presents significant safety hazards. orgsyn.org Modern approaches would favor catalytic hydrogenation of pyridine, which is a more sustainable alternative. nih.gov The choice of solvents is also critical, with a move towards greener solvents that are less toxic and have a lower environmental impact.
The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, further contributes to sustainability by reducing the need for intermediate purification steps, minimizing solvent usage, and saving time and energy. rsc.org
Reactions at the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring, while part of an amide linkage, retains a degree of chemical reactivity that can be exploited for further molecular modifications. The nature of the benzoyl protecting group and the inherent nucleophilicity of the nitrogen atom are central to its chemical transformations.
Deprotection and Further Functionalization of the Benzoyl Group
The N-benzoyl group serves as a common protecting group for the piperidine nitrogen. Its removal is a crucial step for subsequent functionalization of the secondary amine. Several methods can be employed for the deprotection of N-benzoyl piperidines, primarily through hydrolysis or reduction.
Acidic or basic hydrolysis can cleave the amide bond, though this often requires harsh conditions. For instance, strong acid catalysis can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Similarly, strong bases can deprotonate water, and the resulting hydroxide ion can attack the carbonyl carbon. However, these conditions might not be suitable for substrates with other sensitive functional groups.
A milder and more common approach is the reductive cleavage of the N-benzoyl group. This can be achieved using various reducing agents. For example, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the amide to an amine. Another method involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon (Pd/C). This method is often preferred due to its milder conditions. Studies on the deprotection of N-benzyl groups, which are structurally related to the benzoyl group, often utilize catalytic transfer hydrogenation with reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C sciencemadness.org. These conditions can potentially be adapted for the deprotection of this compound.
Once the benzoyl group is removed to yield 4-(difluoromethyl)piperidine, the resulting secondary amine can undergo a wide range of functionalization reactions. These include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and reductive amination with aldehydes or ketones nih.gov. This allows for the introduction of diverse substituents at the nitrogen atom, enabling the synthesis of a variety of derivatives.
Table 1: Deprotection Methods for N-Benzoyl Piperidines
| Method | Reagents and Conditions | Product | Notes |
| Acid Hydrolysis | Concentrated HCl or H₂SO₄, heat | 4-(Difluoromethyl)piperidine Hydrochloride | Harsh conditions, may affect other functional groups. |
| Basic Hydrolysis | Concentrated NaOH or KOH, heat | 4-(Difluoromethyl)piperidine | Harsh conditions, may affect other functional groups. |
| Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄) in THF | N-Benzyl-4-(difluoromethyl)piperidine | Reduces the carbonyl to a methylene (B1212753) group. |
| Catalytic Hydrogenolysis | H₂, Pd/C, often in an acidic medium | 4-(Difluoromethyl)piperidine | Milder conditions, but catalyst choice is crucial. |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, in methanol | 4-(Difluoromethyl)piperidine | Generally mild and efficient. sciencemadness.org |
Nucleophilic Reactivity and Electrophilic Activation Studies
The lone pair of electrons on the piperidine nitrogen atom, although delocalized by the adjacent benzoyl group, still allows for nucleophilic reactions. The nucleophilicity is, however, significantly reduced compared to an unprotected piperidine. The benzoyl group acts as an electron-withdrawing group, diminishing the electron density on the nitrogen.
Despite the reduced nucleophilicity, the nitrogen can still participate in certain reactions. For instance, in the presence of a strong electrophile, the nitrogen can be further alkylated or acylated, although this would be less facile than with the deprotected piperidine.
To enhance the reactivity of the amide, electrophilic activation of the carbonyl group can be employed. Reagents such as triflic anhydride (Tf₂O) or oxalyl chloride can activate the amide, making it more susceptible to nucleophilic attack. This activation strategy has been used to achieve various transformations of amides that are otherwise unreactive. While specific studies on this compound are not prevalent, the general principles of amide activation would apply. The activation would generate a highly reactive intermediate, such as an amidinium or imidoyl triflate, which can then react with a variety of nucleophiles.
Transformations Involving the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a key feature of the molecule, imparting specific chemical properties. Its reactivity is centered around the C-H bond and the potential for the group to act as a precursor to other functionalities. The presence of two electron-withdrawing fluorine atoms makes the hydrogen atom slightly acidic and influences the reactivity of the adjacent C-F bonds.
Reactivity of C-H Bonds within the Difluoromethyl Moiety
The C-H bond in the difluoromethyl group is activated by the two adjacent fluorine atoms, making it susceptible to deprotonation by strong bases. This deprotonation generates a difluoromethyl anion, which can act as a nucleophile. This "masked nucleophile" approach allows for the formation of new carbon-carbon bonds. For instance, treatment with a strong base like lithium diisopropylamide (LDA) or a combination of a Brønsted superbase and a Lewis acid can generate the difluoromethyl carbanion, which can then react with various electrophiles such as aldehydes, ketones, or alkyl halides.
Furthermore, the C-H bond can be functionalized through radical-based processes. Direct C-H difluoromethylation of heterocycles has been achieved using various methods, including photoredox catalysis nih.govnih.govnih.gov. These methods often involve the generation of a difluoromethyl radical (•CHF₂) which can then add to a suitable acceptor. While these studies often focus on aromatic heterocycles, the principles can be extended to the functionalization of the difluoromethyl group itself in saturated systems.
Mechanistic Investigations of Difluoromethyl Group Participation in Reactions
Mechanistic studies on reactions involving the difluoromethyl group often highlight its unique electronic properties. The strong electron-withdrawing nature of the two fluorine atoms can influence the stability of intermediates and transition states.
In reactions where the difluoromethyl group participates, such as in the formation of difluoromethylated heterocycles, the mechanism can involve either ionic or radical pathways. For example, in the context of copper-catalyzed C-H amination for the synthesis of piperidines, mechanistic studies have been conducted to understand the role of various components, although not specifically with a difluoromethyl substituent nih.gov. The presence of the difluoromethyl group could influence the electronics of such catalytic cycles.
The difluoromethyl group can also serve as a bioisostere for hydroxyl, thiol, or amine groups, as it can act as a hydrogen bond donor nih.gov. This property is crucial in medicinal chemistry but also has implications for its reactivity, as it can influence intermolecular interactions and the course of a reaction.
Reactivity of the Piperidine Ring System
The piperidine ring in this compound is a saturated heterocyclic system and generally exhibits reactivity typical of such rings, although modified by its substituents. The benzoyl group on the nitrogen and the difluoromethyl group at the 4-position can influence the ring's conformation and its susceptibility to certain reactions.
The piperidine ring can undergo various transformations, including ring-opening reactions, though these often require harsh conditions or specific activating groups researchgate.net. For instance, treatment with strong oxidizing agents or certain electrophiles can lead to cleavage of the C-N bonds. However, the N-benzoyl group generally stabilizes the piperidine ring towards oxidation.
Substitution reactions on the piperidine ring itself are also possible. The C-H bonds on the piperidine ring can be functionalized through various C-H activation strategies. While direct C-H functionalization of piperidines can be challenging due to the presence of the nitrogen atom, methods involving transition-metal catalysis or photoredox catalysis have been developed nih.gov. The presence of the electron-withdrawing benzoyl and difluoromethyl groups would likely influence the regioselectivity of such reactions, potentially directing functionalization to specific positions on the ring. For example, the positions alpha to the nitrogen are often activated towards deprotonation and subsequent functionalization.
Table 2: Reactivity of the Piperidine Ring System
| Reaction Type | Description | Potential Influence of Substituents |
| Ring-Opening | Cleavage of the C-N or C-C bonds of the ring. | N-benzoyl group generally increases ring stability. Requires harsh conditions or specific reagents. researchgate.net |
| C-H Functionalization | Substitution of a hydrogen atom on the ring with another functional group. | N-benzoyl and 4-difluoromethyl groups influence regioselectivity. Positions alpha to nitrogen are often reactive. nih.gov |
| Conformational Changes | The piperidine ring exists in a chair conformation. Substituents influence the conformational equilibrium. | The bulky benzoyl group and the difluoromethyl group will have preferred axial/equatorial orientations, affecting reactivity. |
Substitutions and Eliminations on the Piperidine Core
No specific studies detailing substitution or elimination reactions directly on the piperidine core of this compound have been found. In principle, reactions could be envisioned under specific conditions. For instance, with a strongly electron-withdrawing benzoyl group, the piperidine ring can be susceptible to fragmentation via beta-elimination, although this is more common with 4-piperidones. youtube.com The N-benzoyl group itself can be removed (debenzoylation) under harsh acidic or basic conditions, or reductively, to yield 4-(difluoromethyl)piperidine, which could then undergo N-alkylation or other nucleophilic substitutions. nih.govorgsyn.org However, no literature specifically documents these transformations for the title compound.
Oxidative and Reductive Transformations of the Ring
There is no published data on the oxidative or reductive transformations of the this compound ring. Generally, N-acylpiperidines can be oxidized at the positions alpha to the nitrogen to form lactams. youtube.com Conversely, reduction of the benzoyl carbonyl group is possible, though reduction of the amide bond itself typically requires strong reducing agents like lithium aluminum hydride, which would also cleave the N-benzoyl group. Catalytic hydrogenation can reduce the benzene (B151609) ring of the benzoyl group under certain conditions. dtic.mil Without specific experimental data for this compound, these remain theoretical possibilities.
Cascade and Tandem Reactions Utilizing this compound as a Building Block
A search for cascade or tandem reactions that employ this compound as a starting material did not yield any specific examples. Cascade reactions are powerful tools for the rapid assembly of complex molecular architectures, and piperidine derivatives are often synthesized using such methods. mdpi.com However, the literature focuses on the synthesis of the piperidine ring via cascade reactions rather than using a pre-formed, functionalized piperidine like the title compound as a reactant in a subsequent cascade.
Derivatization Strategies and Analogue Design Based on the 1 Benzoyl 4 Difluoromethyl Piperidine Scaffold
Modification of the Benzoyl Moiety for Structural Diversification
The benzoyl portion of the 1-benzoyl-4-(difluoromethyl)piperidine scaffold offers a versatile platform for structural modifications to optimize biological activity and physicochemical properties. nih.gov These modifications can be broadly categorized into altering substitution patterns on the aromatic ring and employing isosteric replacements for the entire benzoyl group.
Substitution Patterns on the Aromatic Ring
The introduction of various substituents onto the phenyl ring of the benzoyl group is a common strategy to explore structure-activity relationships (SAR). The nature and position of these substituents can significantly influence the molecule's interaction with its biological target.
For instance, in the development of inhibitors for certain enzymes, the placement of substituents on the benzoyl ring has been shown to be critical for potency. Studies on related benzoylpiperidine-containing compounds have demonstrated that substitutions at the para-position of the benzoyl moiety can lead to potent and selective inhibitors. nih.gov For example, the presence of a para-fluorobenzoyl moiety is a feature in some compounds designed for affinity towards serotonin (B10506) receptors. nih.gov
The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups, such as nitro or halo groups, and electron-donating groups, like methoxy (B1213986) or methyl groups, can alter the electron density of the aromatic ring and the carbonyl group, thereby affecting binding affinity. nih.gov Research on related structures has shown that compounds with electron-withdrawing substituents on the phenyl ring can exhibit enhanced biological activity. nih.gov Conversely, the introduction of bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance, depending on the topology of the target's binding site.
| Substituent | Position | Potential Effect |
| Fluoro | para | Enhanced binding affinity for specific targets. nih.gov |
| Nitro | meta | Increased potency due to electron-withdrawing nature. nih.gov |
| Methyl | para or meta | Can modulate activity depending on the target. nih.gov |
| Chloro | para or di-chloro | Can influence potency, with para-substitution sometimes being more favorable. nih.gov |
Isosteric Replacements within the Benzoyl Group
Isosteric replacement involves substituting the benzoyl group with other chemical moieties that possess similar steric and electronic characteristics. This strategy aims to improve properties such as metabolic stability, solubility, or to explore novel interactions with the biological target.
A common isosteric replacement for a phenyl ring is a heteroaromatic ring, such as pyridine (B92270), thiophene, or pyrazole. These replacements can introduce new hydrogen bond donors or acceptors, potentially leading to improved binding affinity and selectivity. For example, replacing the phenyl ring with a pyridine ring can alter the molecule's polarity and basicity, which can be advantageous for specific therapeutic targets.
Furthermore, the carbonyl group of the benzoyl moiety can be replaced with other linkers. For instance, a sulfonyl group can act as a bioisostere for the carbonyl, offering a different geometric and electronic profile. Another approach is to replace the entire benzoyl group with a different acyl group, such as a cyclohexanecarbonyl or an adamantoyl group, to explore the impact of non-aromatic lipophilic groups on activity. nih.gov
Alterations of the Piperidine (B6355638) Ring
The piperidine ring provides the core scaffold for the this compound structure. Modifications to this ring can significantly impact the molecule's three-dimensional shape, flexibility, and interactions with its biological target. mdpi.com
Introduction of Additional Stereocenters
Introducing additional stereocenters onto the piperidine ring can lead to the development of chiral analogues with potentially improved potency and selectivity. acs.org The stereochemistry of substituents on the piperidine ring can be crucial for proper orientation within a binding pocket.
For example, the introduction of a methyl group at the C-2, C-3, or C-5 position of the piperidine ring would create a new chiral center. The resulting diastereomers and enantiomers could then be separated and evaluated to determine the optimal stereochemical configuration for biological activity. Studies on related piperidine derivatives have shown that the stereochemistry of such substitutions can have a profound effect on their pharmacological profile. nih.gov The ability to control the stereochemistry of these centers is an area of significant interest in organic synthesis for creating structurally diverse molecules. acs.org
Ring Contraction and Expansion Methodologies
Altering the size of the heterocyclic ring from a six-membered piperidine to a five-membered pyrrolidine (B122466) (ring contraction) or a seven-membered azepane (ring expansion) can explore different conformational spaces and lead to novel pharmacological activities.
Ring contraction of N-benzoyl piperidines to N-benzoyl pyrrolidines can be achieved through methods like silver-mediated deconstructive bromination followed by intramolecular C–N bond formation. nih.gov Photomediated ring contraction methodologies have also been developed for saturated heterocycles, including piperidines. nih.gov
Conversely, ring expansion methodologies can convert piperidines into larger ring systems. For example, palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines can yield azepane derivatives. chemrxiv.org These strategies allow for the synthesis of a wider range of heterocyclic scaffolds from a common piperidine precursor.
| Modification | Methodology | Resulting Scaffold |
| Ring Contraction | Silver-mediated deconstructive bromination nih.gov | Pyrrolidine |
| Ring Contraction | Photomediated Norrish type II reaction nih.gov | Pyrrolidine |
| Ring Expansion | Palladium-catalyzed allylic amine rearrangement chemrxiv.org | Azepane |
Variations of the Fluorinated Substituent
The difluoromethyl (CHF₂) group at the 4-position of the piperidine ring is a key feature of the scaffold, influencing its properties in several ways. The CHF₂ group is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. nih.govacs.org
Varying the fluorinated substituent can further modulate these properties. One common variation is the replacement of the difluoromethyl group with a trifluoromethyl (CF₃) group. The CF₃ group is more lipophilic and metabolically stable than the CHF₂ group but lacks the hydrogen bond donor capability. mdpi.com This change can significantly alter the pharmacokinetic profile and binding interactions of the molecule.
Another potential modification is the replacement of the difluoromethyl group with a monofluoromethyl (CH₂F) group. This would decrease the lipophilicity and acidity of the C-H bond compared to the difluoromethyl group. Exploring such variations allows for a fine-tuning of the electronic and steric properties of the substituent at the 4-position, which can be critical for optimizing biological activity. The synthesis of such analogues can be challenging, but recent advances in fluorination and difluoromethylation chemistry are providing new tools for their preparation. rsc.org
| Fluorinated Substituent | Key Properties |
| Difluoromethyl (-CHF₂) | Lipophilic hydrogen bond donor, bioisostere of -OH, -SH, -NH₂. nih.govacs.org |
| Trifluoromethyl (-CF₃) | Highly lipophilic and metabolically stable. mdpi.com |
| Monofluoromethyl (-CH₂F) | Less lipophilic than -CHF₂ and -CF₃. |
Synthetic Routes to Homologous Fluoroalkyl Piperidines
The synthesis of fluorinated piperidines, structural analogs to this compound, is a significant area of research due to their prevalence in pharmaceuticals. nih.gov Several synthetic strategies have been developed to access these valuable motifs, with a notable focus on the hydrogenation of readily available fluoropyridine precursors. nih.govacs.orgnih.gov
One robust method involves the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst. nih.govacs.org This approach is advantageous as it utilizes abundant and inexpensive starting materials to produce a wide range of (multi)fluorinated piperidines. nih.govacs.org The process has been shown to be tolerant of air and moisture, adding to its practicality. nih.govacs.org To prevent the loss of the volatile piperidine products, they are often trapped in situ with protecting groups such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). acs.org For instance, this method has been successfully applied to synthesize Cbz-protected difluorinated piperidine and Fmoc-protected fluorinated piperidine in good yields and high diastereoselectivity. acs.org However, a challenge with this method is the potential for hydrodefluorination, a side reaction that removes fluorine atoms from the ring. acs.org This side reaction has been observed to occur on the dearomatized intermediates. acs.org
Another effective strategy is the rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines. nih.govspringernature.com This one-pot process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com The reaction proceeds through the dearomatization of the pyridine ring followed by the complete saturation of the resulting intermediates via hydrogenation. nih.gov This method has proven effective for producing a variety of substituted fluorinated piperidines. nih.gov Similar to other methods, the volatile products are typically trapped with an agent like trifluoroacetic anhydride (B1165640) upon completion of the reaction. nih.gov
Challenges in the synthesis of fluorinated piperidines often revolve around controlling stereochemistry and preventing unwanted side reactions like hydrodefluorination. nih.gov Traditional methods, such as electrophilic fluorination, necessitate the use of pre-functionalized precursors with defined stereochemistry, which can be a complex process. nih.gov The development of direct hydrogenation methods from fluoropyridines represents a significant advancement by providing more straightforward access to these important compounds. nih.govresearchgate.net
Impact of Fluorine Count on Reactivity and Conformational Landscape
The number and position of fluorine atoms on a piperidine ring have a profound impact on the molecule's conformational preferences and, consequently, its reactivity and biological activity. d-nb.infonih.gov The introduction of fluorine can significantly alter the three-dimensional structure of the piperidine ring, which can dramatically affect its interaction with biological targets. d-nb.info
A key finding in the study of fluorinated piperidines is the preference for the fluorine atom to occupy an axial position, a phenomenon known as the axial-F preference. d-nb.infonih.govresearchgate.net This preference is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.netd-nb.infonih.gov
In protonated 3-fluoropiperidinium cations, the axial orientation of the fluorine atom is largely attributed to strong C-F···H-N+ charge-dipole interactions. d-nb.info Hyperconjugative interactions, where electron density is donated from anti-periplanar C-H bonds into the antibonding orbitals of the C-F and C-N bonds, also contribute to the stabilization of the axial conformer. d-nb.infonih.gov
The conformational equilibrium can also be influenced by the solvent polarity. nih.gov For example, in the case of Pivaloyl- and tert-butoxycarbonyl (Boc)-protected 3,5-difluoropiperidine, the fluorine atoms preferentially adopt an equatorial orientation in a less polar solvent like chloroform. nih.gov However, by increasing the solvent polarity, for instance by using DMSO, the conformational equilibrium can be inverted, favoring the axial orientation of the fluorine atoms. nih.gov This highlights the crucial role of the environment in determining the conformational landscape of these molecules. nih.govhuji.ac.il
Computational studies and NMR spectroscopy have been instrumental in understanding these conformational behaviors. d-nb.infonih.gov The free enthalpy differences (ΔG) between equatorial and axial conformers provide a quantitative measure of these preferences. For example, in derivatives of 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine, both computational analysis and experimental observations consistently show a high preference for the axial conformation across different N-substituents (TFA, HCl, and NH). d-nb.infonih.gov
Table 1: Conformational Preferences of Fluorinated Piperidine Derivatives This interactive table provides the calculated free enthalpy differences (ΔG) in kcal/mol between the equatorial and axial conformers for various fluorinated piperidine derivatives, indicating the preferred conformation.
| Compound | N-Substituent | Solvent | ΔG (Solvent) | ΔG (Gas Phase) | Experimental Observation |
| 3-fluoropiperidine | TFA | Chloroform | +2.9 | +0.4 | Axial |
| 3-fluoropiperidine | HCl | Water | +4.8 | +1.8 | Axial |
| 3-fluoropiperidine | NH | Water | +0.3 | - | Axial |
| 3,5-difluoropiperidine | TFA | Chloroform | +6.2 | +3.3 | Axial |
| 3,5-difluoropiperidine | HCl | Water | +8.6 | +3.9 | Axial |
| 3,5-difluoropiperidine | NH | Water | +6.2 | +3.6 | Axial |
| 4-fluoropiperidine | HCl | Water | +3.0 | +1.0 | Equatorial |
The electronic effects of fluorine also influence the basicity (pKa) of the piperidine nitrogen, which can in turn affect reactivity and pharmacokinetic properties. d-nb.info The high carbon-fluorine bond energy also contributes to increased metabolic stability. d-nb.info Ultimately, the strategic placement of fluorine atoms provides a powerful tool for fine-tuning the conformational structure and properties of piperidine-based compounds. d-nb.infonih.gov
Theoretical and Computational Investigations of 1 Benzoyl 4 Difluoromethyl Piperidine
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 1-benzoyl-4-(difluoromethyl)piperidine is not static but exists as an ensemble of interconverting conformers. Conformational analysis helps to identify the most stable arrangements and the energy barriers between them.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational space of molecules. nih.gov MM employs classical mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates, using a set of parameters known as a force field. This approach is computationally efficient and allows for the rapid exploration of a molecule's potential energy surface to identify low-energy conformers.
MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's dynamic behavior over time. wustl.edu This allows for the study of conformational changes, the influence of solvent, and the calculation of thermodynamic properties. For a molecule like this compound, MD simulations can reveal how the piperidine (B6355638) ring puckers and how the benzoyl and difluoromethyl substituents move relative to the ring. nih.govutah.edu The stability of the protein-ligand complex can be assessed through these simulations, often showing that the ligand remains stable within the binding site throughout the simulation run. nih.gov
Table 1: Key Aspects of Molecular Mechanics and Molecular Dynamics Simulations
| Computational Method | Principle | Application to this compound | Key Insights |
| Molecular Mechanics (MM) | Uses classical physics and a force field to calculate potential energy. | Identification of stable chair and boat conformers of the piperidine ring. | Energy ranking of different conformers. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. wustl.edu | Analysis of ring inversion dynamics and substituent orientation. | Understanding the flexibility and dynamic behavior in solution. nih.gov |
Influence of the Difluoromethyl Group on Piperidine Conformation
The introduction of fluorine-containing groups can significantly alter the conformational preferences of cyclic systems like piperidine. d-nb.inforesearchgate.net For the piperidine ring, the chair conformation is generally the most stable. Substituents can occupy either an axial or equatorial position. The presence of the difluoromethyl (-CHF2) group at the 4-position introduces a complex interplay of steric and electronic effects.
Computational and experimental studies on related fluorinated piperidines have shown that fluorine substitution can lead to a preference for the axial position, which is contrary to what would be expected based on sterics alone. nih.govresearchgate.net This "axial-F preference" is attributed to a combination of factors:
Hyperconjugation: An interaction between the C-F antibonding orbital (σ*) and adjacent C-H or C-C bonding orbitals can stabilize the axial conformer. researchgate.net
Charge-Dipole Interactions: Electrostatic interactions between the C-F bond dipole and other parts of the molecule, particularly the nitrogen lone pair or a protonated nitrogen, can favor the axial orientation. researchgate.netresearchgate.net
Solvation Effects: The polarity of the solvent can play a major role, sometimes inverting the conformational preference observed in the gas phase or nonpolar solvents. d-nb.infonih.gov
For this compound, the difluoromethyl group's conformational preference will be a balance between these electronic effects and the steric bulk of the group, which would typically favor the equatorial position.
Electronic Structure and Bonding Analysis
Understanding the electronic properties of this compound is fundamental to predicting its reactivity and intermolecular interactions.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It has become a standard tool in computational chemistry for calculating properties like optimized molecular geometry, heats of formation, and vibrational frequencies. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can provide accurate predictions of its ground state properties. nih.gov These calculations can establish correlations between the electronic properties of active compounds and their biological activity, which is often associated with more stabilized lowest unoccupied molecular orbitals (LUMO). nih.gov
Table 2: Ground State Properties from DFT Calculations (Illustrative)
| Property | Description | Significance for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms. | Provides precise bond lengths and angles for the most stable conformer. |
| Heat of Formation (HOF) | The change in enthalpy during the formation of the compound from its constituent elements. nih.gov | Indicates the thermodynamic stability of the molecule. nih.gov |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Vibrational Frequencies | Frequencies of molecular vibrations. | Allows for the theoretical prediction and assignment of infrared (IR) spectra. researchgate.net |
Orbital Interactions and Electron Density Distribution
The distribution of electrons within a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the electron-withdrawing nature of the benzoyl group and the difluoromethyl group will significantly influence the electron density distribution. researchgate.net The HOMO is likely to be located on the electron-rich parts of the molecule, such as the benzoyl group's phenyl ring, while the LUMO may be distributed over the carbonyl and the C-F bonds. Analysis of these frontier orbitals helps in understanding the molecule's behavior as an electrophile or nucleophile. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify orbital interactions, such as the hyperconjugative effects mentioned earlier that stabilize certain conformations. researchgate.net
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful means to investigate the step-by-step process of chemical reactions, mapping out the energy profile from reactants to products through transition states. rsc.orgrsc.org This is particularly valuable for understanding reactions that are difficult to study experimentally. researchgate.net
Recent advancements in computational methods allow for the study of increasingly complex reaction systems, including the explicit role of solvent molecules and the influence of non-covalent interactions in catalysis. rsc.orgresearchgate.net These approaches could be applied to understand how this compound might interact with a biological target, such as an enzyme, by modeling the reaction mechanism within the enzyme's active site.
Transition State Analysis for Key Synthetic Steps
The synthesis of this compound can be envisaged through several routes, with key steps often involving the formation of the piperidine ring or the introduction of the difluoromethyl group. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of these reactions and analyze the transition states of key steps.
A plausible synthetic route involves the modification of a pre-formed piperidine ring. For instance, the synthesis could start from N-benzoyl-4-piperidone, which would undergo difluoromethylation. The transition state for such a reaction, likely involving a nucleophilic attack of a difluoromethylating agent, can be modeled to understand the energy barriers and the geometry of the activated complex.
Alternatively, construction of the piperidine ring itself can be a key synthetic step amenable to computational analysis. Methods like the hydrogenation of corresponding pyridine (B92270) precursors are common for piperidine synthesis. nih.gov Transition metal-catalyzed hydrogenations, for example, proceed through a series of elementary steps including substrate coordination, hydrogen activation, and migratory insertion, each with its own transition state. DFT calculations can elucidate the energetics of these pathways, helping to predict reaction conditions that favor the desired product. For instance, in the hydrogenation of substituted pyridines, the choice of catalyst and solvent can be guided by computational screening of transition state energies for different catalytic cycles. nih.gov
Another synthetic strategy could involve the cyclization of an acyclic precursor. Radical-mediated cyclizations, for example, have been employed for piperidine synthesis. nih.gov The transition state for the key cyclization step, often a 6-endo or 6-exo cyclization, can be located computationally to assess the feasibility and stereochemical outcome of the reaction.
Table 1: Hypothetical Transition State Analysis Data for a Key Synthetic Step (e.g., Nucleophilic Difluoromethylation of N-Benzoyl-4-piperidone)
| Parameter | Value | Method |
| Activation Energy (kcal/mol) | 15-25 | DFT (e.g., B3LYP/6-31G*) |
| Key Bond Distances in TS (Å) | C-CF2H: ~2.2, Nu-CF2H: ~2.0 | DFT Geometry Optimization |
| Imaginary Frequency (cm⁻¹) | -300 to -500 | DFT Frequency Calculation |
This table presents hypothetical data based on typical values for similar nucleophilic addition reactions and is intended for illustrative purposes.
Prediction of Regio- and Stereoselectivity in Chemical Transformations
Computational modeling is instrumental in predicting the regio- and stereoselectivity of chemical reactions involving this compound. The presence of the benzoyl group and the difluoromethyl substituent on the piperidine ring introduces steric and electronic factors that can direct the outcome of further chemical transformations.
For reactions on the piperidine ring, such as C-H functionalization, the regioselectivity is a critical aspect. Computational models can predict the relative energies of transition states leading to substitution at different positions (C2, C3, or C4). nih.gov The electronic effects of the nitrogen-protecting group and the difluoromethyl substituent, as well as the steric hindrance imposed by the catalyst, can be modeled to rationalize and predict the site of reaction. nih.gov
Stereoselectivity is another key consideration, particularly in reactions that create new chiral centers. For instance, if the piperidine ring were to undergo a reaction that introduces a second substituent, the difluoromethyl group would influence the facial selectivity of the incoming reagent. Transition state modeling can predict which diastereomer is likely to be favored by calculating the relative energies of the diastereomeric transition states. In many cases, the preference for one stereoisomer over another is driven by the minimization of steric interactions in the transition state. rsc.org
The principles of retrosynthetic analysis, aided by computational predictions, can guide the synthesis towards the desired regio- and stereoisomer. youtube.com By understanding the factors that control selectivity, synthetic routes can be designed to be more efficient and predictable. youtube.com
Molecular Modeling for Understanding Chemical Interactions
Solvent Effects on Reactivity and Conformation
The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment. Computational studies on fluorinated piperidines have revealed that solvent polarity plays a major role in their conformational behavior. nih.govresearchgate.net
The piperidine ring can exist in a chair conformation with the substituents in either axial or equatorial positions. For fluorinated piperidines, there is often a preference for the fluorine atom to occupy an axial position, which can be attributed to hyperconjugation and charge-dipole interactions. nih.govresearchgate.net Molecular modeling using polarizable continuum models (PCM) can be employed to study the conformational equilibrium of this compound in different solvents. nih.govcas.cz These models simulate the bulk solvent effect on the solute's electronic structure and geometry.
It is anticipated that in polar solvents, the conformer with a larger dipole moment will be stabilized. nih.gov DFT calculations can predict the dipole moments of the different conformers and their relative energies in various solvents. This information is crucial for understanding how the solvent can be used to control the conformational landscape and, consequently, the reactivity of the molecule. For example, the accessibility of a particular reactive site might depend on the dominant conformation in a given solvent.
Table 2: Predicted Solvent Effects on the Conformational Equilibrium of this compound
| Solvent | Dielectric Constant | Predicted Dominant Conformer (CF2H group) | Relative Energy (kcal/mol) |
| Toluene | 2.4 | Axial | 0.0 |
| Chloroform | 4.8 | Axial | -0.3 |
| Dichloromethane | 9.1 | Axial | -0.5 |
| Water | 80.1 | Equatorial | -0.8 |
This table presents hypothetical data based on trends observed for other fluorinated piperidines and is for illustrative purposes. The actual values would need to be determined by specific calculations for the target molecule.
Intermolecular Interactions in Crystal Structures Relevant to Reactivity
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. While a crystal structure for this compound is not available, analysis of related structures provides insight into the types of interactions that are likely to be important.
Crystal structures of benzoylpiperidine derivatives reveal the importance of C-H···O and C-H···π interactions in their packing. researchgate.net The carbonyl oxygen of the benzoyl group is a potent hydrogen bond acceptor. The difluoromethyl group, with its acidic protons, can act as a weak hydrogen bond donor in C-H···O or C-H···F interactions.
Table 3: Common Intermolecular Interactions in Benzoylpiperidine and Fluorinated Piperidine Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (if present) | C=O | 2.8 - 3.2 |
| Weak Hydrogen Bond | C-H (aromatic, aliphatic) | C=O, F | 3.0 - 3.5 |
| Weak Hydrogen Bond | C-H (difluoromethyl) | O, F | 3.0 - 3.4 |
| π-π Stacking | Benzoyl Ring | Benzoyl Ring | 3.3 - 3.8 |
| van der Waals | Various | Various | > 3.5 |
This table summarizes common interactions found in related crystal structures and serves as a predictive guide for this compound.
Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR spectroscopy is a cornerstone for the structural analysis of 1-benzoyl-4-(difluoromethyl)piperidine and its derivatives, offering unambiguous assignment of protons and carbons and clarifying complex structural features.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the precise connectivity of atoms within the this compound scaffold. nih.govsdsu.edu
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the piperidine (B6355638) ring and its substituents. sdsu.edu
HSQC provides direct one-bond correlations between protons and their attached carbons (¹H-¹³C), definitively assigning the carbon signals of the piperidine ring and the benzoyl and difluoromethyl groups. sdsu.edu
HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for confirming the connection between the benzoyl group's carbonyl carbon and the piperidine nitrogen, as well as the linkage of the difluoromethyl group to the C4 position of the piperidine ring.
The stereochemistry of substituted piperidine rings, such as the orientation of substituents, can be inferred from coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.gov For instance, the magnitude of vicinal proton coupling constants within the piperidine ring can help determine whether substituents adopt an axial or equatorial position in the predominant chair conformation. nih.gov
Table 1: Representative 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H-¹H | Establishes proton-proton coupling networks within the piperidine ring. sdsu.edu |
| HSQC | ¹H-¹³C (one bond) | Assigns carbon signals directly attached to specific protons. sdsu.edu |
| HMBC | ¹H-¹³C (multiple bonds) | Confirms connectivity between the benzoyl group, piperidine ring, and difluoromethyl substituent. sdsu.edu |
| NOESY | ¹H-¹H (through space) | Provides information on the spatial proximity of protons, aiding in stereochemical assignments. nih.gov |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing the difluoromethyl (CHF₂) group in this compound. diva-portal.org The ¹⁹F NMR spectrum provides key information due to several factors:
Chemical Shift: The chemical shift of the fluorine atoms is highly sensitive to the local electronic environment. nih.gov This allows for the detection of subtle changes in molecular structure and conformation.
Coupling Constants: The fluorine nuclei couple with the adjacent proton of the difluoromethyl group (²JH-F), resulting in a characteristic doublet in the proton-coupled ¹⁹F NMR spectrum or a triplet in the ¹H NMR spectrum. acs.org The magnitude of this geminal coupling constant can provide structural information. Furthermore, diastereotopic fluorine atoms in a chiral environment will exhibit distinct signals and a geminal fluorine-fluorine coupling (²JF-F). nih.gov
Quantitative Analysis: Due to the high sensitivity and often well-resolved signals in ¹⁹F NMR, it can be used for quantitative analysis, for example, to determine the yield of a reaction producing a difluoromethylated compound by using a fluorinated internal standard. nih.govsemanticscholar.org
The diastereomeric ratio of products from reactions involving the difluoromethyl group can often be determined with high precision by integrating the corresponding signals in the ¹⁹F NMR spectrum. cas.cn
Table 2: Key Parameters from ¹⁹F NMR of the Difluoromethyl Group
| Parameter | Typical Information Provided |
| Chemical Shift (δ) | Sensitive to the local electronic and steric environment of the CHF₂ group. nih.gov |
| ¹H-¹⁹F Coupling (²JH-F) | Confirms the presence of the H-C-F linkage and provides structural insights. acs.org |
| ¹⁹F-¹⁹F Coupling (²JF-F) | Observed when fluorine atoms are diastereotopic, indicating a chiral environment. nih.gov |
| Signal Integration | Used for quantitative determination of product yields and diastereomeric ratios. nih.govcas.cn |
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration, provided a heavy atom is present or by using specific crystallographic techniques. nih.gov The analysis reveals the preferred conformation of the piperidine ring, which is typically a chair conformation, and the orientation of the benzoyl and difluoromethyl substituents. nih.gov
While obtaining single crystals of transient reaction intermediates can be challenging, X-ray diffraction of stable precursors or derivatives can offer valuable insights into the steric and electronic factors that influence reaction pathways. ncl.ac.uk For example, the crystal structure of a starting material can reveal the most likely face for a reagent to approach, or the conformation that must be adopted to allow a reaction to proceed. This is particularly relevant for understanding the diastereoselectivity of reactions at the piperidine ring.
Even in the absence of classic hydrogen bond donors like O-H or N-H, weak C-H···O or C-H···F hydrogen bonds can play a role in stabilizing the crystal lattice and influencing molecular conformation. nih.govmdpi.com X-ray diffraction analysis allows for the precise measurement of intermolecular and intramolecular distances and angles, which can indicate the presence of such non-covalent interactions. nih.govmdpi.com For instance, a short contact between a proton on the piperidine ring and the oxygen atom of the benzoyl group in a neighboring molecule could influence crystal packing. nih.gov Hirshfeld surface analysis is a modern computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular interactions. nih.govmdpi.com
Table 3: Information from Single Crystal X-ray Diffraction
| Feature Analyzed | Significance for this compound |
| Bond Lengths and Angles | Provides precise geometric data for the entire molecule. nih.gov |
| Torsion Angles | Defines the conformation of the piperidine ring and the orientation of substituents. nih.gov |
| Absolute Configuration | Can definitively establish the stereochemistry of chiral derivatives. nih.gov |
| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces that dictate crystal packing. nih.govmdpi.com |
| Unit Cell Parameters | Describes the overall arrangement of molecules in the crystal lattice. mdpi.com |
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis in Reaction Pathway Elucidation
Mass spectrometry (MS) is an essential tool for the analysis of this compound, primarily used to determine its molecular weight and confirm its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
In the context of reaction pathway elucidation, MS is used to identify reactants, intermediates, and products in a reaction mixture. By tracking the masses of species over the course of a reaction, mechanistic hypotheses can be developed. The fragmentation pattern of the parent ion in the mass spectrometer can also provide valuable structural information. Characteristic fragmentation pathways for the this compound scaffold would likely involve:
Cleavage of the amide bond, separating the benzoyl group from the piperidine ring.
Loss of the difluoromethyl group.
Fragmentation of the piperidine ring itself.
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful, as they allow for the separation of components in a complex mixture before they are introduced into the mass spectrometer, enabling the analysis of individual species from a reaction. nih.gov
Table 4: Applications of Mass Spectrometry in the Study of this compound
| MS Technique | Application | Information Obtained |
| High-Resolution MS (HRMS) | Molecular Formula Confirmation | Provides a highly accurate mass-to-charge ratio, confirming the elemental composition. |
| Tandem MS (MS/MS) | Structural Elucidation | Fragments the parent ion to generate a characteristic pattern that helps identify structural motifs. |
| LC-MS | Reaction Monitoring | Separates components of a reaction mixture to identify intermediates and byproducts, aiding in mechanistic studies. nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations During Reactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the real-time monitoring of chemical reactions and the elucidation of structural changes. By probing the vibrational modes of molecules, these techniques provide a detailed fingerprint of the functional groups present in a sample. In the context of "this compound," IR and Raman spectroscopy are invaluable for tracking transformations involving the key functional moieties: the tertiary amide of the benzoyl group, the difluoromethyl group, and the piperidine ring.
The fundamental principle of vibrational spectroscopy lies in the absorption (IR) or scattering (Raman) of light by a molecule, which excites its bonds to higher vibrational energy levels. The frequency of the absorbed or scattered light corresponds to the vibrational frequency of a specific bond or group of atoms. Changes in the chemical environment of a functional group, such as those occurring during a reaction, lead to shifts in its characteristic vibrational frequencies.
Detailed Research Findings
The IR and Raman spectra of this compound would be characterized by several key absorption and scattering bands. The benzoyl group exhibits a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1660 cm⁻¹ for tertiary amides. The aromatic ring of the benzoyl group will show C=C stretching vibrations in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions, as well as C-H stretching vibrations above 3000 cm⁻¹.
The piperidine ring contributes to the spectrum with its C-N stretching vibration, expected around 1150-1250 cm⁻¹, and numerous C-H stretching and bending vibrations from its methylene (B1212753) groups in the 2850-2950 cm⁻¹ and 1440-1480 cm⁻¹ regions, respectively.
The difluoromethyl (CHF₂) group is a key structural feature, and its vibrations are crucial for tracking any reactions involving this moiety. The C-F stretching vibrations are typically strong in the IR spectrum and are expected to appear in the 1050-1150 cm⁻¹ region. The C-H stretching of the difluoromethyl group will likely be observed near 2980-3020 cm⁻¹.
These characteristic vibrational frequencies provide a baseline for monitoring functional group transformations. For instance, in a hypothetical reduction of the amide carbonyl group to an amine, the strong C=O stretching band at ~1645 cm⁻¹ would disappear, and new bands corresponding to N-H bending (around 1600 cm⁻¹) and C-N stretching of the resulting benzylamine (B48309) derivative would appear.
Similarly, if a reaction were to target the aromatic ring, such as electrophilic aromatic substitution, changes in the substitution pattern would be reflected in the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region of the IR spectrum.
The following interactive data table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Benzoyl Group | |||
| Amide C=O | Stretching | 1630 - 1660 | IR, Raman |
| Aromatic C=C | Stretching | 1580 - 1600, 1450 - 1500 | IR, Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | IR |
| Piperidine Ring | |||
| Aliphatic C-H | Stretching | 2850 - 2950 | IR, Raman |
| CH₂ | Scissoring (Bending) | 1440 - 1480 | IR |
| C-N | Stretching | 1150 - 1250 | IR, Raman |
| Difluoromethyl Group | |||
| C-H | Stretching | 2980 - 3020 | IR, Raman |
| C-F | Asymmetric & Symmetric Stretching | 1050 - 1150 | IR, Raman |
| CH | Bending | 1300 - 1400 | IR |
By monitoring the appearance, disappearance, or shift of these characteristic bands, vibrational spectroscopy allows for a detailed, real-time analysis of the chemical transformations of this compound, providing critical insights into reaction kinetics and mechanisms. americanpharmaceuticalreview.commdpi.com
1 Benzoyl 4 Difluoromethyl Piperidine As a Strategic Building Block in Complex Chemical Synthesis
Incorporation into Polycyclic and Spirocyclic Architectures
There is no publicly available scientific literature detailing the incorporation of 1-benzoyl-4-(difluoromethyl)piperidine into polycyclic or spirocyclic architectures. While the synthesis of spirocyclic piperidines is a known strategy in drug discovery for creating three-dimensional molecular diversity, and methods for constructing polycyclic compounds containing piperidine (B6355638) fragments have been reported, no examples specifically utilizing the this compound building block could be found. nih.govpharmablock.comnih.govchemintech.ruchemintech.ruresearchgate.net
Role in the Synthesis of Advanced Organic Scaffolds
The role of this compound in the synthesis of advanced organic scaffolds is not documented in available research. The benzoylpiperidine moiety, in general, is recognized as a versatile scaffold in medicinal chemistry. nih.govnih.govrsc.org The introduction of fluorine-containing groups, such as the difluoromethyl group, is a common strategy to modulate the physicochemical and pharmacological properties of molecules. mdpi.com However, specific examples of how the difluoromethyl group on the piperidine ring of this particular compound influences the synthesis and properties of advanced organic scaffolds have not been reported.
Precursor for Novel Ligands and Catalysts
There is no information in the scientific literature regarding the use of this compound as a precursor for novel ligands and catalysts. The development of piperidine-based ligands for various catalytic transformations is an active area of research. nih.govresearchgate.netacs.org The unique electronic properties of the difluoromethyl group could potentially influence the coordination chemistry and catalytic activity of derived ligands, but no such studies have been published.
Development of Chemical Probes for Research
The application of this compound in the development of chemical probes for research has not been described in any available scientific reports. Chemical probes are essential tools for studying biological systems, and the design of novel probes is a continuous effort in chemical biology. unisi.itolemiss.edu While piperidine derivatives are utilized in the design of chemical probes, there are no specific instances of this compound being employed for this purpose.
Emerging Research Frontiers and Future Perspectives for Difluoromethylated Piperidine Chemistry
Exploration of Undiscovered Reactivity Patterns
The carbon-fluorine bond is the strongest single bond in organic chemistry, often rendering it inert. However, the future of difluoromethylated piperidine (B6355638) chemistry lies in discovering novel ways to selectively activate the C-F bonds of the CHF2 group. This could unlock new synthetic pathways for late-stage functionalization, allowing for the diversification of complex molecules. Future research may focus on photoredox catalysis or transition-metal-mediated C-F activation to replace one or both fluorine atoms with other functional groups, creating derivatives with novel properties.
Another area of exploration is the reactivity of the C-H bond within the difluoromethyl group. Selective C-H functionalization could provide a direct route to difluoromethylidene derivatives or further substituted fluorinated analogues. Furthermore, the interplay between the difluoromethyl group and the piperidine ring's nitrogen atom could lead to unique intramolecular cyclization or rearrangement reactions, potentially yielding novel heterocyclic scaffolds.
Development of Next-Generation Synthetic Methodologies
While methods exist for the synthesis of fluorinated piperidines, the development of more efficient, sustainable, and versatile strategies is a key research frontier. Current approaches often involve the hydrogenation of fluorinated pyridines, which can be effective but may require harsh conditions and can sometimes lead to undesired hydrodefluorination. acs.org
Future methodologies will likely focus on several key areas:
Late-Stage Difluoromethylation: Introducing the CHF2 group at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of diverse analogues from a common intermediate. New reagents and catalytic systems are needed to achieve this on complex piperidine-containing molecules.
Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure difluoromethylated piperidines is crucial, as the stereochemistry of the piperidine ring is often critical for biological activity.
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for fluorination reactions, which can sometimes be hazardous. Integrating flow chemistry for the synthesis of compounds like 1-benzoyl-4-(difluoromethyl)piperidine could enable safer and more controlled production.
Biocatalysis: The use of enzymes to catalyze the formation of C-F bonds or to perform stereoselective transformations on fluorinated substrates is a burgeoning field that holds immense promise for green chemistry.
A significant body of work exists on the synthesis of trifluoromethyl piperidine derivatives, which can serve as a guide for developing new methods for their difluoromethylated counterparts. mdpi.comresearchgate.net These methods include ring expansion, cyclization, and cycloaddition reactions. mdpi.com
Advanced Computational Predictions for Novel Derivatives
Computational chemistry is poised to play a pivotal role in accelerating research in this area. By using quantum mechanical calculations and molecular dynamics simulations, researchers can predict the properties of novel difluoromethylated piperidine derivatives before they are synthesized. researchgate.net
Key applications of computational modeling include:
Conformational Analysis: The difluoromethyl group can significantly influence the conformational preference of the piperidine ring. Computational studies can predict the most stable conformations, which is essential for understanding receptor binding and designing new molecules.
Property Prediction: Important physicochemical properties such as pKa, lipophilicity (logP), and metabolic stability can be accurately predicted. For instance, the incorporation of fluorine is known to reduce the basicity (pKa) of piperidine rings, which can have a beneficial influence on oral absorption of drug candidates. acs.org
Virtual Screening: Large virtual libraries of novel difluoromethylated piperidine derivatives can be created and screened in silico against biological targets, such as enzymes or receptors, to identify promising candidates for synthesis and biological testing. researchgate.net This approach has been successfully used to identify novel piperidine derivatives as potential inhibitors for specific protein-protein interactions. researchgate.net
Integration with Materials Science (focused on chemical aspects)
The unique properties imparted by the difluoromethyl group extend beyond medicinal chemistry into the realm of materials science. The strong C-F bonds and the polarity of the CHF2 group can be harnessed to create novel polymers, liquid crystals, and other functional materials.
Future research in this area could involve:
Fluorinated Polymers: Piperidine derivatives containing a difluoromethyl group could be used as monomers to create highly stable and chemically resistant polymers. The benzoyl group in this compound could be modified or removed to allow for polymerization. The resulting polymers might exhibit unique thermal properties, low surface energy, and specific gas permeability characteristics.
Liquid Crystals: The introduction of the polar CHF2 group into rigid molecular structures containing a piperidine ring could lead to the development of new liquid crystalline materials with tunable dielectric anisotropy and viscosity, which are important for display technologies.
Organocatalysts: The electron-withdrawing nature of the difluoromethyl group can influence the reactivity and selectivity of catalysts. Piperidine-based organocatalysts bearing a CHF2 group could be developed for various chemical transformations, potentially offering unique stereochemical control.
Interdisciplinary Approaches within Chemical Research
The full potential of difluoromethylated piperidine chemistry will be realized through collaboration between different sub-disciplines of chemistry.
Chemical Biology: Difluoromethylated piperidines can be used as chemical probes to study biological systems. For example, they could be incorporated into peptides or other biomolecules to study their structure and function. The CHF2 group can serve as a sensitive reporter group for 19F NMR spectroscopy, allowing for the non-invasive monitoring of molecular interactions in a biological environment.
Supramolecular Chemistry: The specific non-covalent interactions involving the difluoromethyl group, such as hydrogen bonding and dipole-dipole interactions, can be exploited in the design of self-assembling systems and host-guest complexes.
Agrochemicals: The piperidine scaffold is present in many fungicides and pesticides. nih.gov Developing novel difluoromethylated piperidine derivatives could lead to new agrochemicals with improved efficacy, metabolic stability, and environmental profiles. nih.gov
Q & A
Q. What are the key synthetic routes for 1-benzoyl-4-(difluoromethyl)piperidine, and how can purity be optimized?
Answer: Synthesis typically involves multi-step processes:
- Piperidine ring formation : Cyclization of precursors via reductive amination or nucleophilic substitution (e.g., using tert-butoxycarbonyl (Boc) protection for regioselectivity) .
- Benzoylation : Friedel-Crafts acylation or coupling reactions to introduce the benzoyl group .
- Difluoromethylation : Fluorination via halogen exchange (e.g., using DAST or Deoxo-Fluor reagents) or direct C–H fluorination .
- Purification : Recrystallization (e.g., hexane/EtOAc systems) or preparative HPLC (retention time ~13–15 min, 95% purity at 254 nm) .
Key challenges : Competing side reactions during fluorination can reduce yields. Optimization involves controlling reaction temperature (<0°C for fluorination) and using anhydrous conditions .
Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure of this compound?
Answer:
- 1H/13C NMR :
- HPLC : Retention time ~13–15 min (C18 column, MeCN/H2O mobile phase) with >95% purity .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 268–270 for C14H15F2NO2 derivatives) .
Advanced Research Questions
Q. How do computational methods (QSAR, docking) predict the biological targets of this compound?
Answer:
- QSAR : Build models using descriptors like logP, polar surface area, and H-bond acceptors. Software (e.g., ADMET Predictor™) can correlate structural features with activity against kinases or proteases .
- Molecular docking : Use AutoDock Vina or SwissDock with Protein Data Bank (PDB) structures (e.g., CYP2D6 or acetylcholinesterase). The difluoromethyl group may enhance binding via hydrophobic interactions or conformational stabilization .
- PASS analysis : Predicts membrane stabilization (Pa > 0.7) or neurotransmitter modulation (e.g., dopamine uptake inhibition) .
Q. What contradictions arise in spectral data interpretation, and how can they be resolved?
Answer:
- NMR discrepancies : Overlapping signals (e.g., piperidine CH2 vs. benzoyl protons) can be resolved via 2D NMR (COSY, HSQC) or deuterated solvent substitution .
- HPLC purity vs. elemental analysis : Discrepancies (e.g., 95% HPLC purity but low C/H/N values) suggest residual solvents or counterions. Use TGA-MS or Karl Fischer titration to confirm .
- Fluorine coupling artifacts : 19F NMR (or 1H–19F HMBC) clarifies CF2H splitting patterns misinterpreted as impurities .
Q. How does the difluoromethyl group influence pharmacokinetics and metabolic stability?
Answer:
- logP enhancement : CF2H increases hydrophobicity (ΔlogP ~0.5–1.0 vs. non-fluorinated analogs), improving membrane permeability .
- Metabolic resistance : Fluorine reduces oxidative metabolism (e.g., CYP450-mediated dealkylation) by strengthening C–F bonds. In silico tools (e.g., StarDrop™) predict t1/2 > 4 h in hepatic microsomes .
- Toxicity : Fluorine may mitigate reactive metabolite formation (e.g., quinone imines) but requires in vitro genotoxicity screening (Ames test) .
Q. What strategies validate target engagement in enzyme inhibition studies?
Answer:
- Kinetic assays : Measure IC50 using fluorogenic substrates (e.g., acetylcholinesterase with acetylthiocholine). Compare Ki values for this compound vs. non-fluorinated analogs .
- SPR or ITC : Quantify binding affinity (KD) to purified targets (e.g., kinases). The benzoyl group may anchor to ATP-binding pockets .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in cell lysates after compound treatment .
Q. How can synthetic byproducts be characterized, and what do they reveal about reaction mechanisms?
Answer:
- LC-MS/MS : Identify byproducts (e.g., over-fluorinated derivatives or debenzoylated intermediates). Use isotopic patterns (e.g., M+2 for Cl/F) .
- Mechanistic insight : Byproducts like 4-(trifluoromethyl) analogs suggest radical intermediates during fluorination. DFT calculations (Gaussian 16) model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
